- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli, Journal of the American Chemical Society, 2011, 133(30), 11399-11401

Cas no 2140-48-9 (Coenzyme A, S-butanoate)

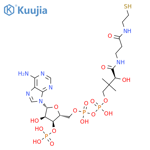

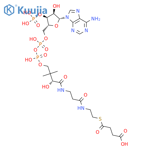

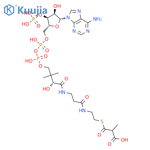

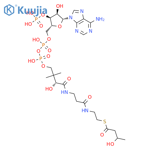

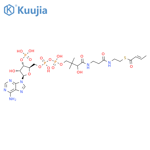

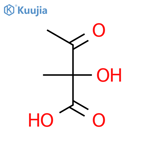

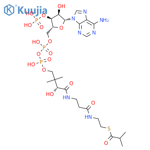

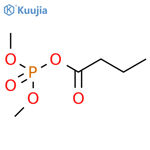

Coenzyme A, S-butanoate structure

商品名:Coenzyme A, S-butanoate

Coenzyme A, S-butanoate 化学的及び物理的性質

名前と識別子

-

- Coenzyme A, S-butanoate

- [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosph

- [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid

- butanoyl-CoA

- Butyryl-CoA

- butyrylcoenzyme A

- S-butyryl-coenzyme-A

- n-Butyryl-CoA

- Butyryl coenzyme A

- Butyryl CoA

- Butanoyl-CoA

- Butanoyl coenzyme A

- Coenzyme A, S-butyrate (6CI,7CI,8CI)

- Butyryl Coenzyme A (sodium salt)

- C4:0-CoA

- 2140-48-9

- S-Butyryl-coenzym-A

- S-butanoyl-coenzyme A

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate

- ranosyl]-

- Coenzyme A, butyryl-

- butyryl-CoA; (Acyl-CoA); [M+H]+;

- 9H-purin-6-amine,9-[5-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[[2-[(1-oxobutyl)thio]ethyl]amino]propyl]amino]butyl]oxy]phosphinyl]oxy]phosphinyl]-3-O-phosphono-beta-D-ribofu

- DTXSID70943955

- S-butanoyl-CoA

- S-butyryl-coenzyme A

- butanoyl-coenzyme A

- 4:0-CoA

- LMFA07050292

- Butyryl CoA

- 'Butyryl Coenzyme A'

- Butyryl coenzyme A

- S-butyryl-CoA

- Butanoyl coenzyme A

- C00136

- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(butanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)

- BCO

- butyryl-coenzyme A

- SCHEMBL60439

- CHEBI:15517

- n-Butyryl-CoA

- S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} butanethioate (non-preferred name)

- S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda5,5lambda5-diphosphaheptadecan-17-yl} butanethioate

- NS00014819

- SCHEMBL4367366

- DTXSID70862839

- S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate

- Q42412398

- butyryl-coenzyme A(4-)

- butanoyl-coenzyme A(4-)

- butyryl-coenzyme A tetraanion

-

- インチ: InChI=1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1

- InChIKey: CRFNGMNYKDXRTN-CITAKDKDSA-N

- ほほえんだ: CCCC(SCCNC(CCNC([C@@H](C(COP(OP(OC[C@H]1O[C@@H](N2C=NC3=C(N=CN=C23)N)[C@H](O)[C@@H]1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)=O)=O

計算された属性

- せいみつぶんしりょう: 901.13700

- どういたいしつりょう: 837.157073

- 同位体原子数: 0

- 水素結合ドナー数: 9

- 水素結合受容体数: 18

- 重原子数: 53

- 回転可能化学結合数: 22

- 複雑さ: 1410

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _4.8

- トポロジー分子極性表面積: 389

じっけんとくせい

- 密度みつど: 1.83

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.7

- PSA: 455.28000

- LogP: 0.55420

Coenzyme A, S-butanoate 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5

2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5

リファレンス

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

ごうせいかいろ 6

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

はんのうじょうけん

1.1R:Coenzyme II, C:93389-35-6

2.1C:9027-46-7

3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3

4.1C:9027-13-8

5.1R:Coenzyme II, reduced, C:9027-88-7

2.1C:9027-46-7

3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3

4.1C:9027-13-8

5.1R:Coenzyme II, reduced, C:9027-88-7

リファレンス

- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

ごうせいかいろ 10

ごうせいかいろ 11

ごうせいかいろ 12

ごうせいかいろ 13

ごうせいかいろ 14

ごうせいかいろ 15

はんのうじょうけん

1.1C:116405-23-3

リファレンス

- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

ごうせいかいろ 16

はんのうじょうけん

1.1C:9027-13-8, S:H2O, 60°C, pH 7.5

2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5

2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5

リファレンス

- A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe, Metabolic Engineering, 2015, 27, 101-106

ごうせいかいろ 17

はんのうじょうけん

1.1S:THF, 24 h, rt

2.1R:NaI, S:Me2CO, 24 h, rt

3.1R:NaOH, S:H2O, 24 h, rt, pH 9

3.2R:HCl, S:H2O, rt, pH 2

2.1R:NaI, S:Me2CO, 24 h, rt

3.1R:NaOH, S:H2O, 24 h, rt, pH 9

3.2R:HCl, S:H2O, rt, pH 2

リファレンス

- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

ごうせいかいろ 18

はんのうじょうけん

1.1R:NaI, S:Me2CO, 24 h, rt

2.1R:NaOH, S:H2O, 24 h, rt, pH 9

2.2R:HCl, S:H2O, rt, pH 2

2.1R:NaOH, S:H2O, 24 h, rt, pH 9

2.2R:HCl, S:H2O, rt, pH 2

リファレンス

- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

ごうせいかいろ 19

ごうせいかいろ 20

ごうせいかいろ 21

はんのうじょうけん

1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C

1.2R:HCO2H

1.2R:HCO2H

リファレンス

- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

ごうせいかいろ 22

はんのうじょうけん

1.1C:9027-46-7, S:H2O, 60°C, pH 7.5

2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5

3.1C:9027-13-8, S:H2O, 60°C, pH 7.5

4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5

2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5

3.1C:9027-13-8, S:H2O, 60°C, pH 7.5

4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5

リファレンス

- A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe, Metabolic Engineering, 2015, 27, 101-106

ごうせいかいろ 23

ごうせいかいろ 24

ごうせいかいろ 25

はんのうじょうけん

1.1R:NaOH, S:H2O, 24 h, rt, pH 9

1.2R:HCl, S:H2O, rt, pH 2

1.2R:HCl, S:H2O, rt, pH 2

リファレンス

- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

ごうせいかいろ 26

ごうせいかいろ 27

はんのうじょうけん

1.1R:Coenzyme II, C:9001-60-9, C:9028-36-8

2.1C:9027-45-6

3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2

4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8

5.1C:116405-23-3

2.1C:9027-45-6

3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2

4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8

5.1C:116405-23-3

リファレンス

- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

ごうせいかいろ 28

はんのうじょうけん

1.1S:H2O, cooled, pH 8

1.2R:HCl, S:H2O, pH 5

1.2R:HCl, S:H2O, pH 5

リファレンス

- Identification of 3-sulfinopropionyl coenzyme A (CoA) desulfinases within the acyl-CoA dehydrogenase superfamily, Journal of Bacteriology, 2014, 882-893, 13 pp.

ごうせいかいろ 29

はんのうじょうけん

1.1R:SOCl2, 3 h, reflux

2.1S:THF, 24 h, rt

3.1R:NaI, S:Me2CO, 24 h, rt

4.1R:NaOH, S:H2O, 24 h, rt, pH 9

4.2R:HCl, S:H2O, rt, pH 2

2.1S:THF, 24 h, rt

3.1R:NaI, S:Me2CO, 24 h, rt

4.1R:NaOH, S:H2O, 24 h, rt, pH 9

4.2R:HCl, S:H2O, rt, pH 2

リファレンス

- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Coenzyme A, S-butanoate Raw materials

- Butanoic acid, monoanhydride with methyl dihydrogen phosphate, sodium salt (1:1)

- 2-Oxo-3-methylbutanoic acid >90%

- 2-Nitrophenyl butyrate

- D(+)-Glucose

- trans-Hex-2-enoic acid

- Coenzyme A, S-(2-methylpropanoate)

- Butanoic acid, anhydride with dimethyl phosphate

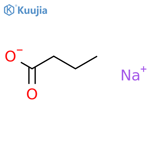

- Sodium butyrate

- Lactate

- Carbonate, hydrogen(8CI,9CI)

- 2-Naphthyl butyrate

- Coenzyme A, S-(3-hydroxybutanoate)

- Crotonoyl-CoA

- Coenzyme A, S-(4-hydroxybutanoate)

- Coenzyme A

- Butanoic acid,2-hydroxy-2-methyl-3-oxo-

- Coenzyme A, S-acetate

- Dimethyl Phosphate Sodium Salt

- Coenzyme A Trilithium Salt

- Coenzyme A, S-(3-oxobutanoate)

- Pyruvic acid

Coenzyme A, S-butanoate Preparation Products

Coenzyme A, S-butanoate 関連文献

-

Ethan I. Lan,Soo Y. Ro,James C. Liao Energy Environ. Sci. 2013 6 2672

-

2. Biosynthesis of monensin. The intramolecular rearrangement of isobutyryl-CoA to n-butyryl-CoAKevin Reynolds,John A. Robinson J. Chem. Soc. Chem. Commun. 1985 1831

-

Xinyun Qiu,Xia Li,Zhe Wu,Feng Zhang,Ning Wang,Na Wu,Xi Yang,Yulan Liu RSC Adv. 2016 6 65995

-

Sandip B. Bankar,Shrikant A. Survase,Heikki Ojamo,Tom Granstr?m RSC Adv. 2013 3 24734

-

T. W. Goodwin,E. I. Mercer,T. A. Scott,F. S. Steven,G. R. Tristram Annu. Rep. Prog. Chem. 1961 58 353

-

Camille Petrognani,Nico Boon,Ramon Ganigué Green Chem. 2020 22 8389

-

Yolande A. Chan,Angela M. Podevels,Brian M. Kevany,Michael G. Thomas Nat. Prod. Rep. 2009 26 90

-

Risa Nofiani,Benjamin Philmus,Yosi Nindita,Taifo Mahmud Med. Chem. Commun. 2019 10 1517

-

9. Biosynthesis of monensin. Evidence for a vicinal interchange rearrangement linking n-butyryl-CoA and isobutyryl-CoAKevin Reynolds,David Gani,John A. Robinson J. Chem. Soc. Chem. Commun. 1986 1334

-

Baoping Ling,Hong Li,Lijuan Yan,Rutao Liu,Yongjun Liu Phys. Chem. Chem. Phys. 2019 21 10105

2140-48-9 (Coenzyme A, S-butanoate) 関連製品

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 1264-52-4(Octanoyl Coenzyme A)

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 85-61-0(Coenzyme A)

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 2138050-98-1(rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole)

- 2171754-84-8(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(prop-2-en-1-yl)(propan-2-yl)carbamoylpropanoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量